Cinanserin

Übersicht

Beschreibung

Cinanserin ist eine Verbindung, die in den 1960er Jahren entdeckt wurde und für ihre Rolle als Serotoninrezeptor-Antagonist bekannt ist, wobei sie sich speziell auf die 5-HT2A- und 5-HT2C-Rezeptoren richtet . Es wurde auch als Inhibitor der 3C-ähnlichen Protease des schweren akuten respiratorischen Syndroms Coronavirus (SARS-CoV) und SARS-CoV-2 identifiziert . Diese Verbindung hat aufgrund ihrer potenziellen antiviralen Eigenschaften, insbesondere im Zusammenhang mit der COVID-19-Pandemie, Aufmerksamkeit erregt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cinanserin kann durch einen mehrstufigen Prozess synthetisiert werden. Das Ausgangsmaterial, 2-Aminothiophenol, wird zunächst mit Natriumisopropoxid behandelt, um ein Natriumsalz zu bilden. Dieses Zwischenprodukt wird dann mit verschiedenen Alkylhalogeniden oder Aminoalkylhalogeniden umgesetzt, um das gewünschte Produkt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise Raumtemperatur und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, kann der Syntheseprozess unter Verwendung standardmäßiger organischer Synthesetechniken hochskaliert werden. Die wichtigsten Schritte umfassen die Bildung von Zwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cinanserin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die schwefelhaltige Einheit von this compound modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die an die aromatischen Ringe gebundenen funktionellen Gruppen zu verändern.

Substitution: An den aromatischen Ringen können verschiedene Substitutionsreaktionen durchgeführt werden, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsmittel: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Chemie: Wird als Referenzverbindung in Studien mit Serotoninrezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Serotoninrezeptoren und seine potenzielle Rolle bei der Modulation der Neurotransmission.

Medizin: Untersucht auf seine potenziellen antiviralen Eigenschaften, insbesondere gegen SARS-CoV und SARS-CoV-2

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch seine antagonistische Wirkung auf die 5-HT2A- und 5-HT2C-Rezeptoren aus . Durch die Bindung an diese Rezeptoren hemmt es die Wirkung von Serotonin, einem Neurotransmitter, der an verschiedenen physiologischen Prozessen beteiligt ist. Darüber hinaus hemmt this compound die 3C-ähnliche Protease von SARS-CoV und SARS-CoV-2, die für den viralen Replikationsprozess entscheidend ist . Dieser doppelte Wirkmechanismus macht this compound zu einer Verbindung von Interesse für die neurologische und antivirale Forschung.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Inhibition of Coronaviruses

Cinanserin has been identified as an inhibitor of the 3C-like proteinase (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV). This enzyme is critical for viral replication, making it an attractive target for antiviral drug development. Studies have demonstrated that this compound effectively reduces SARS-CoV replication in vitro by binding to the 3CLpro enzyme and inhibiting its activity. The compound has shown a half-maximal inhibitory concentration (IC50) of approximately 125 μM against this enzyme and a median effective concentration (EC50) of around 20.61 μM in cell-based assays against SARS-CoV-2 .

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves cation–π interactions with key residues in the substrate-binding pocket of the 3CLpro enzyme. This interaction disrupts the enzymatic activity essential for viral replication, thereby limiting the spread of the virus within host cells .

Pharmacological Applications

Serotonin Receptor Antagonism

This compound's primary role as a serotonin antagonist has implications for treating various psychiatric disorders. By blocking serotonin receptors, particularly 5-HT_2 receptors, this compound may help alleviate symptoms associated with mood disorders and anxiety. Its pharmacological profile suggests potential use in managing conditions such as depression and schizophrenia .

Research on Drug Dependence

This compound has also been studied for its effects on drug dependence. Research indicates that it can diminish contractile responses to opioids, suggesting a role in modulating opioid receptor activity. This property may offer insights into developing treatments for opioid addiction and withdrawal symptoms .

Data Summary

| Application Area | Details |

|---|---|

| Antiviral Activity | Inhibits SARS-CoV 3CLpro; IC50 ~125 μM; EC50 ~20.61 μM against SARS-CoV-2 |

| Serotonin Antagonism | Targets 5-HT_2 receptors; potential use in mood disorders |

| Drug Dependence | Modulates opioid receptor responses; potential application in addiction treatment |

Case Studies

- SARS-CoV Inhibition : A study conducted in vitro demonstrated that this compound significantly reduced viral replication by inhibiting the 3CLpro enzyme. The findings suggest that this compound could be repurposed as an antiviral agent against coronaviruses, especially during outbreaks like SARS and COVID-19 .

- Psychiatric Disorders : Clinical trials from the 1960s indicated that this compound had beneficial effects on patients suffering from anxiety and depression, although further research is needed to establish its efficacy and safety profile in contemporary settings .

Wirkmechanismus

Cinanserin exerts its effects primarily through its antagonistic action on the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it inhibits the action of serotonin, a neurotransmitter involved in various physiological processes. Additionally, this compound inhibits the 3C-like protease of SARS-CoV and SARS-CoV-2, which is crucial for the viral replication process . This dual mechanism of action makes this compound a compound of interest for both neurological and antiviral research.

Vergleich Mit ähnlichen Verbindungen

Cinanserin kann mit anderen Serotoninrezeptor-Antagonisten und antiviralen Verbindungen verglichen werden:

Sarpogrelat: Ein weiterer Serotoninrezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

Ketanserin: Eine Verbindung, die ebenfalls auf 5-HT2A-Rezeptoren abzielt, aber unterschiedliche pharmakologische Wirkungen hat.

Die Einzigartigkeit von this compound liegt in seiner doppelten Rolle als Serotoninrezeptor-Antagonist und Inhibitor viraler Proteasen, was es zu einer vielseitigen Verbindung für verschiedene Forschungsanwendungen macht.

Biologische Aktivität

Cinanserin, a serotonin antagonist originally developed for the treatment of psychiatric disorders, has garnered attention for its potential antiviral properties, particularly against coronaviruses. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an antagonist at serotonin receptors, particularly the 5-HT2 receptor. However, recent studies have highlighted its role as an inhibitor of the 3C-like proteinase (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV) and related coronaviruses. The 3CLpro enzyme is crucial for viral replication, making it a significant target for antiviral drug development.

Key Findings:

- Inhibition of 3CLpro : this compound binds to the active site of the SARS-CoV 3CLpro, inhibiting its enzymatic activity. The binding affinity was demonstrated through surface plasmon resonance technology, revealing an IC50 value of approximately 5 µM for the enzyme .

- Antiviral Activity : In vitro studies have shown that this compound significantly reduces viral replication in cell cultures. The compound demonstrated a reduction in viral RNA and infectious particle levels by up to 4 log units at non-toxic concentrations, with IC50 values ranging from 19 to 34 µM .

Pharmacological Properties

This compound exhibits several pharmacological actions beyond its antiviral effects:

- Serotonin Receptor Antagonism : As a serotonin antagonist, this compound can influence mood and anxiety disorders. Its pharmacological profile suggests potential applications in treating depression and anxiety-related conditions .

- Antiviral Properties : The compound's ability to inhibit coronavirus replication positions it as a candidate for further research in the context of emerging viral infections such as SARS-CoV-2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Efficacy Against SARS-CoV :

- Potential Applications in COVID-19 :

Data Summary

The following table summarizes key experimental findings related to this compound's biological activity:

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Krebs et al. (2005) | SARS-CoV 3CLpro | 5 | Inhibition of enzymatic activity |

| Krebs et al. (2005) | SARS-CoV replication | 19 - 34 | Reduction of viral RNA and particles |

Eigenschaften

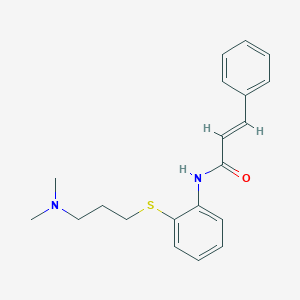

IUPAC Name |

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUVYMGADVXGOU-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54-84-2 (mono-hydrochloride) | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30859588 | |

| Record name | (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166-34-3, 33464-86-7 | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 16167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.